molecular formula C14H17BFNO2 B14029111 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile

Cat. No.: B14029111
M. Wt: 261.10 g/mol
InChI Key: RIUWUYBVJJJKCB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile: is a chemical compound that features a fluorine atom and a boronic ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile typically involves a multi-step process. One common method includes the following steps:

    Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a halogenated precursor with a boronic acid or ester in the presence of a palladium catalyst.

    Fluorination: The fluorine atom is introduced via a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the precursor compound.

    Acetonitrile Introduction: The acetonitrile group is introduced through a cyanation reaction, where a suitable cyanating agent reacts with the precursor compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated and boron-containing compounds with biological systems. Its unique structure allows for the investigation of its effects on cellular processes and enzyme activities.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic materials. Its unique properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to target proteins, while the boronic ester group can form reversible covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetonitrile is unique due to the presence of both a fluorine atom and a boronic ester group on the same phenyl ring

Properties

Molecular Formula

C14H17BFNO2

Molecular Weight

261.10 g/mol

IUPAC Name

2-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-9-17)12(11)16/h5-7H,8H2,1-4H3

InChI Key

RIUWUYBVJJJKCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CC#N)F

Origin of Product

United States

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